molecular formula C23H22O2 B397624 4-Cyclohexylphenyl 2-naphthoate

4-Cyclohexylphenyl 2-naphthoate

Cat. No.: B397624
M. Wt: 330.4g/mol
InChI Key: MIIWDYGSIFCBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexylphenyl 2-naphthoate is an aromatic ester compound derived from 2-naphthoic acid, where the hydroxyl group of the acid is substituted with a 4-cyclohexylphenyl moiety. This structural modification introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C23H22O2

Molecular Weight

330.4g/mol

IUPAC Name

(4-cyclohexylphenyl) naphthalene-2-carboxylate

InChI

InChI=1S/C23H22O2/c24-23(21-11-10-18-8-4-5-9-20(18)16-21)25-22-14-12-19(13-15-22)17-6-2-1-3-7-17/h4-5,8-17H,1-3,6-7H2

InChI Key

MIIWDYGSIFCBMF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the phenyl ring of 2-naphthoate esters significantly impacts their properties:

Compound Substituent Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility Key Stability Factors
4-Cyclohexylphenyl 2-naphthoate Cyclohexyl ~348.4 ~6.2 Low Steric hindrance, hydrophobic interactions
Phenyl 2-naphthoate None (Phenyl) ~264.3 ~4.8 Moderate π-π stacking, moderate hydrophobicity
4-Methylphenyl 2-naphthoate Methyl ~278.3 ~5.1 Moderate Enhanced hydrophobicity vs. phenyl
1-Hydroxy-2-naphthoate* Hydroxyl (metabolite) ~188.2 ~2.5 High Polar functional groups

*1-Hydroxy-2-naphthoate is a metabolite formed during microbial degradation of 2-naphthoate esters .

Key Observations :

  • The cyclohexyl group in this compound increases molecular weight and hydrophobicity (higher LogP), reducing aqueous solubility compared to simpler esters. This may limit bioavailability in biological systems .
  • Steric hindrance from the bulky cyclohexyl group could impede enzymatic interactions, slowing degradation compared to phenyl or methyl-substituted analogs .
Reactivity and Metabolic Pathways
Degradation in Microbial Systems
  • 2-Naphthoate Esters (e.g., Phenyl 2-naphthoate): Degraded via inducible pathways in Burkholderia spp. through intermediates like 1-hydroxy-2-naphthoate and phthalate . Enzymes involved (e.g., 2-naphthoate-1-hydroxylase) are non-constitutive, requiring induction by the substrate .
  • This compound : The cyclohexyl group may hinder enzyme-substrate binding, delaying or preventing the formation of 1-hydroxy-2-naphthoate. This is supported by studies showing that bulky substituents reduce microbial degradation rates .

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